4-(Chloromethyl)benzophenone
Overview
Description
4-(Chloromethyl)benzophenone is an organic compound with the molecular formula C14H11OCl. It is a derivative of benzophenone, where a chloromethyl group is attached to the fourth position of the benzene ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
The primary target of 4-(Chloromethyl)benzophenone is the benzylic position of aromatic compounds . The benzylic position is the carbon atom next to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the adjacent aromatic ring .
Mode of Action
This compound interacts with its targets through nucleophilic substitution reactions . This process involves the replacement of a leaving group (in this case, the chlorine atom) by a nucleophile . The reaction can proceed via two pathways: SN1 or SN2, depending on the nature of the substrate . In the case of 1° benzylic halides, the reaction typically follows an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transformation of aromatic compounds . The compound’s action can lead to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Result of Action
The action of this compound results in the formation of new organic compounds through the substitution of the chlorine atom at the benzylic position . This can lead to the synthesis of a variety of compounds, including those with potential pharmaceutical applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of the nucleophilic substitution reaction can be affected by the polarity of the solvent, temperature, and the presence of catalysts . Furthermore, the compound’s stability could be affected by factors such as pH, temperature, and exposure to light or oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)benzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with benzoyl chloride, followed by chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The use of continuous flow reactors has also been explored to enhance efficiency and reduce production costs. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form benzophenone derivatives with different functional groups.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products: The major products formed from these reactions include various substituted benzophenones, alcohols, and other functionalized aromatic compounds .
Scientific Research Applications
4-(Chloromethyl)benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of UV-curable coatings, adhesives, and inks.
Comparison with Similar Compounds
Benzophenone: Lacks the chloromethyl group, making it less reactive in substitution reactions.
4-Methylbenzophenone: Contains a methyl group instead of a chloromethyl group, resulting in different reactivity and applications.
4-Bromobenzophenone: Substituted with a bromine atom, leading to distinct chemical properties and uses.
Uniqueness: 4-(Chloromethyl)benzophenone stands out due to its unique combination of a reactive chloromethyl group and a versatile benzophenone core. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Properties
IUPAC Name |
[4-(chloromethyl)phenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFOBPPTJQWHRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195406 | |
Record name | 4-(Chloromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42728-62-1 | |
Record name | [4-(Chloromethyl)phenyl]phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42728-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)benzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042728621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Chloromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)benzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-(Chloromethyl)benzophenone influence its crystal packing?
A2: this compound's crystal structure is stabilized by intermolecular C—H⋯π interactions. [] These interactions occur between the hydrogen atoms of one molecule and the electron-rich π-system of the benzene rings in neighboring molecules. This interaction leads to the formation of ribbon-like structures along the a-axis of the crystal lattice. [] The two benzene rings within the this compound molecule are not coplanar and exhibit a dihedral angle of 58.10° (8). [] This non-planar conformation likely influences the strength and directionality of the intermolecular C—H⋯π interactions and contributes to the observed crystal packing.
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